2-甲基-3,4,6-三氟苯甲酸

描述

2-Methyl-3,4,6-trifluorobenzoic acid is a chemical compound . It is a trifluorinated analogue of benzoic acid . It is a very useful synthetic intermediate that is commonly used in various applications .

Molecular Structure Analysis

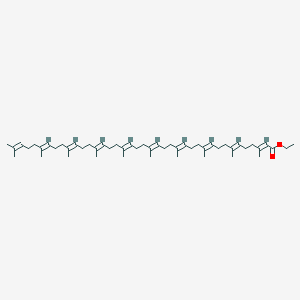

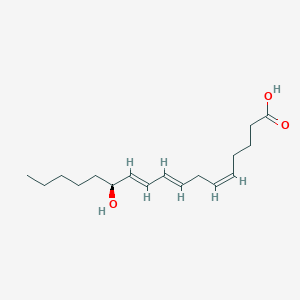

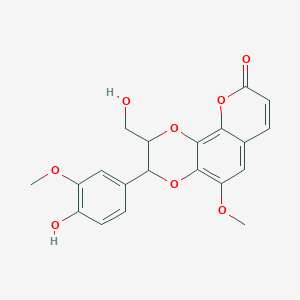

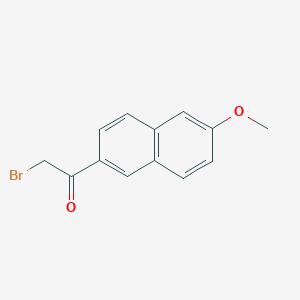

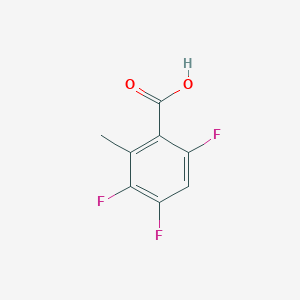

The molecular structure of 2-Methyl-3,4,6-trifluorobenzoic acid is represented by the SMILES stringCC1=C(C(F)=CC(F)=C1C(O)=O)F . The molecular weight is 190.12 .

科学研究应用

Antibacterial Research

2-Methyl-3,4,6-trifluorobenzoic Acid is used in the research of infectious diseases . It is used as a reference material for highly accurate and reliable data analysis in this field .

Cheminformatics-Directed Antibacterial Evaluation

In a study, an orthogonal cheminformatics-based approach was utilized to predict the potential biological activities for a series of synthetic bis-indole alkaloids . This indicates the potential use of 2-Methyl-3,4,6-trifluorobenzoic Acid in similar cheminformatics-directed antibacterial evaluations.

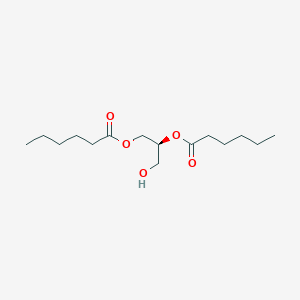

4. Synthetic Efforts Toward Complex Natural Product (NP) Scaffolds This compound can be used in synthetic efforts toward complex natural product (NP) scaffolds, particularly those aimed at expanding their bioactive chemical space .

Antibacterial Activities Against Staphylococcus Aureus

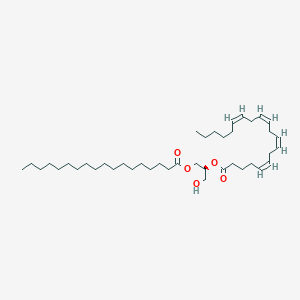

The compound can be used in the synthesis of α-methine bis (3′-indolyl) alkaloids, which have been found to exhibit antibacterial activities against methicillin-sensitive and -resistant Staphylococcus aureus .

作用机制

Target of Action

2-Methyl-3,4,6-trifluorobenzoic acid is a chemical compound that is used in the research of infectious diseases . It is categorized under Quinolones & Gyrase inhibitors , suggesting that it may target bacterial DNA gyrase, an enzyme involved in DNA replication, transcription, and repair.

属性

IUPAC Name |

3,4,6-trifluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSKKNZVRSHNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435985 | |

| Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3,4,6-trifluorobenzoic acid | |

CAS RN |

119916-22-2 | |

| Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

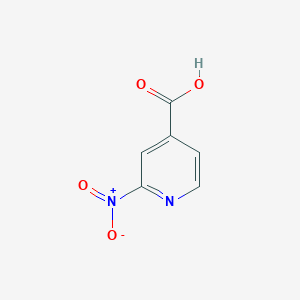

Q1: What is the role of 2-Methyl-3,4,6-trifluorobenzoic acid in the synthesis of 5-methyl-4-oxo-3-quinolinecarboxylic acids?

A1: 2-Methyl-3,4,6-trifluorobenzoic acid serves as a crucial starting material in the synthesis of a series of 5-methyl-4-oxo-3-quinolinecarboxylic acids []. These quinolones are modified at the eight-position with various substituents like fluorine, chlorine, methyl, or hydrogen. The synthesis utilizes the unique structure of 2-methyl-3,4,6-trifluorobenzoic acid, where the fluorine atoms act as leaving groups in subsequent reactions, allowing for the introduction of desired modifications at the eight-position of the quinolone scaffold.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。